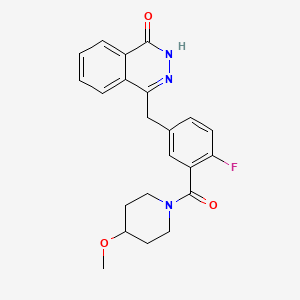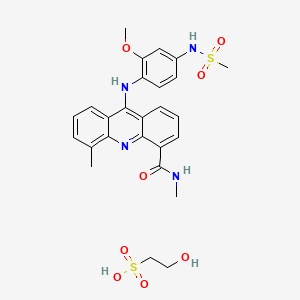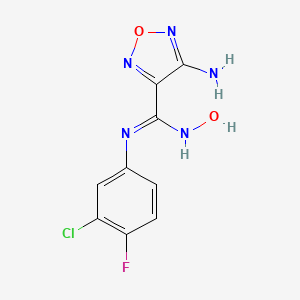
4-Amino-N-(3-chloro-4-fluorophenyl)-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide
Descripción general
Descripción
“4-Amino-N-(3-chloro-4-fluorophenyl)benzenesulfonamide” is a compound with the molecular formula C12H10ClFN2O2S . It has an average mass of 300.736 Da and a mono-isotopic mass of 300.013550 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with an amino group and a sulfonamide group. The sulfonamide group is further substituted with a 3-chloro-4-fluorophenyl group .Aplicaciones Científicas De Investigación
Immunotherapy of Cancer
INCB024360 is a novel inhibitor of indoleamine-2, 3-dioxygenase (IDO), which is currently in several ongoing clinical trials . It effectively suppresses systemic tryptophan catabolism and tumor growth . Treatment with INCB024360 increased lysis of human tumor cell targets by peptide-specific CTL . This suggests that INCB024360 could potentially be effectively combined with other immune modulating therapies .
Enhancement of Dendritic Cell Maturation
INCB024360 has been investigated for its in vitro effects on dendritic cell maturation and activation of antigen-specific T cells . The expression levels of several DC activation markers did not change after treatment with INCB024360 .
Combination Therapy with Pembrolizumab
INCB024360 has been tested in combination with pembrolizumab, an anti-PD-1 monoclonal antibody, in a first-in-Japanese phase 1 study . The study assessed the safety and the tolerability of INCB024360 monotherapy and in combination with pembrolizumab in Japanese patients with advanced solid tumors . Preliminary results exhibited an acceptable safety profile and promising clinical activities .
Treatment of Advanced Melanoma
A dose-escalation study of epacadostat with ipilimumab in patients with advanced melanoma showed favorable ORR . This suggests that INCB024360 could be a potential treatment for advanced melanoma .
Propiedades
IUPAC Name |
4-amino-N'-(3-chloro-4-fluorophenyl)-N-hydroxy-1,2,5-oxadiazole-3-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClFN5O2/c10-5-3-4(1-2-6(5)11)13-9(14-17)7-8(12)16-18-15-7/h1-3,17H,(H2,12,16)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGXSLPIXNPASGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=C(C2=NON=C2N)NO)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClFN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-N-(3-chloro-4-fluorophenyl)-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide | |
CAS RN |
914471-09-3 | |
| Record name | 4-Amino-N-(3-chloro-4-fluorophenyl)-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0914471093 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-AMINO-N-(3-CHLORO-4-FLUOROPHENYL)-N'-HYDROXY-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2HR315841W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is the primary target of INCB024360 (Epacadostat)?
A1: INCB024360 is a potent and selective inhibitor of the enzyme indoleamine 2,3-dioxygenase 1 (IDO1). [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q2: How does INCB024360 interact with IDO1?
A2: INCB024360 binds to the heme cofactor within the catalytic site of IDO1. [, , ] This binding event directly inhibits the enzymatic activity of IDO1. [, , ]
Q3: What are the downstream effects of IDO1 inhibition by INCB024360?
A3: Inhibiting IDO1 with INCB024360 leads to several downstream effects, including:
- Increased tryptophan levels: IDO1 normally breaks down tryptophan. Inhibition of IDO1 prevents this breakdown, leading to increased tryptophan levels. [, , ]
- Decreased kynurenine levels: Kynurenine is a product of tryptophan breakdown by IDO1. INCB024360-mediated IDO1 inhibition reduces kynurenine production. [, , , , ]
- Enhanced T-cell function: Increased tryptophan and decreased kynurenine create a more favorable environment for T-cell proliferation and activation. [, , , , ]
- Reduced regulatory T-cell (Treg) activity: INCB024360 treatment has been associated with a reduction in tumor-associated Tregs, which suppress immune responses. [, ]
- Increased natural killer (NK) cell activity: INCB024360 indirectly enhances the activity of NK cells, contributing to the overall anti-tumor immune response. []
Q4: Is the effect of INCB024360 on IDO1 reversible?
A4: Yes, INCB024360 is a reversible inhibitor of IDO1. []
Q5: What is the molecular formula and weight of INCB024360?
A5: While the provided abstracts do not explicitly state the molecular formula and weight, INCB024360 is also known as 4-Amino-N-(3-chloro-4-fluorophenyl)-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide. This information can be used to derive the molecular formula (C9H6ClFN4O3) and calculate the molecular weight (272.63 g/mol).
Q6: Is there any information available on the spectroscopic data of INCB024360?
A6: The provided abstracts do not include specific details on spectroscopic data for INCB024360.
Q7: Are there any studies on the material compatibility and stability of INCB024360 under various conditions?
A7: The provided abstracts primarily focus on the biological activity and pharmacological properties of INCB024360. Information on material compatibility and stability under various conditions is limited in these abstracts.
Q8: Does INCB024360 possess any intrinsic catalytic properties?
A8: INCB024360 is an enzyme inhibitor and does not exhibit intrinsic catalytic properties itself. It functions by binding to and inhibiting the catalytic activity of its target enzyme, IDO1.
Q9: Have computational methods been used to study INCB024360?
A9: Yes, computational chemistry and modeling have played a role in understanding the interactions of INCB024360 with IDO1. [, ]
Q10: What insights have been gained from computational studies of INCB024360?
A10: * Molecular docking studies have been used to predict the binding mode of INCB024360 within the active site of IDO1. [, ] * Quantum chemical calculations and quantum mechanics/molecular mechanics (QM/MM) calculations have provided insights into the specific interactions between INCB024360 and the heme cofactor of IDO1. []
Q11: What is known about the stability of INCB024360 under various conditions?
A12: While the abstracts do not provide detailed information on stability under various conditions, one study focuses on addressing the potential metabolic liability associated with extensive glucuronidation of INCB024360 in humans. []
Q12: Are there any specific formulation strategies to improve the stability, solubility, or bioavailability of INCB024360?
A12: The abstracts do not elaborate on specific formulation strategies for INCB024360.
Q13: Is there information about SHE regulations and compliance for INCB024360?
A13: The provided research focuses on the scientific and clinical aspects of INCB024360 and does not provide details about SHE regulations and compliance.
Q14: What is the pharmacokinetic profile of INCB024360?
A14: Studies show that INCB024360 exhibits favorable pharmacokinetic properties, including:
- Good oral bioavailability: It is well-absorbed after oral administration. [, , , ]
- Dose-proportional pharmacokinetics: Plasma concentrations increase proportionally with increasing doses. [, ]
- Relatively long half-life: This allows for once- or twice-daily dosing. [, ]
Q15: How does INCB024360's pharmacokinetic profile relate to its pharmacodynamic effects?
A16: The pharmacokinetic profile of INCB024360, particularly its long half-life, contributes to its ability to achieve sustained inhibition of IDO1. [, , ] This sustained inhibition is crucial for its pharmacodynamic effects, including the reduction of kynurenine levels and enhancement of anti-tumor immunity. [, , , ]
Q16: Are there any known factors that influence the pharmacokinetics of INCB024360?
A17: Body weight has been identified as a significant covariate influencing INCB024360 pharmacokinetics. []
Q17: How is the pharmacodynamic activity of INCB024360 measured in vivo?
A17: The pharmacodynamic activity of INCB024360 is primarily assessed by measuring:
- Plasma kynurenine levels: A decrease in plasma kynurenine levels indicates IDO1 inhibition. [, , , , ]
- Plasma kynurenine/tryptophan ratio: This ratio provides a more comprehensive measure of IDO1 activity. [, , ]
Q18: What is the evidence for the efficacy of INCB024360 in preclinical models of cancer?
A18: Preclinical studies have demonstrated that INCB024360:
- Inhibits tumor growth in syngeneic mouse models: This effect was observed in various cancer models, including melanoma, colon carcinoma, and pancreatic carcinoma. [, , , , ]
- Enhances the efficacy of chemotherapy: Combining INCB024360 with chemotherapy agents resulted in greater tumor growth inhibition compared with chemotherapy alone. []
- Synergizes with other immunotherapies: Combining INCB024360 with immune checkpoint inhibitors, such as anti-PD-1 antibodies, led to improved anti-tumor responses in preclinical models. [, , , ]
Q19: What is the clinical experience with INCB024360 in cancer patients?
A21: INCB024360 has been evaluated in various clinical trials, both as a single agent and in combination with other therapies. [, , , , , , , , , , , , , ] While initial phase I studies showed promising signs of activity and an acceptable safety profile, [, ] a large phase III trial (ECHO-301) in melanoma combining INCB024360 with pembrolizumab did not meet its primary endpoint. [] Subsequent analyses suggested that higher doses of INCB024360 might be required for optimal efficacy in combination with anti-PD-1 therapies. []
Q20: Are there any specific strategies to improve the delivery of INCB024360 to specific targets or tissues?
A20: The provided abstracts do not delve into specific drug delivery strategies for INCB024360.
Q21: What analytical methods are used to characterize and quantify INCB024360 and its metabolites?
A26: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a key analytical technique used to measure INCB024360 and its metabolites in biological samples. [, , , , ] Additionally, quantitative mass spectrometry imaging (qMSI) has been employed to assess the intratumoral distribution of tryptophan metabolites following INCB024360 treatment. []
Q22: Is there information available on the environmental impact and degradation of INCB024360?
A22: The provided abstracts focus on the biological and pharmacological aspects of INCB024360, and information regarding its environmental impact and degradation is not included.
Q23: Are there any studies on the dissolution rate and solubility of INCB024360 in various media?
A23: The provided abstracts do not offer specific details on the dissolution and solubility properties of INCB024360.
Q24: Is there information on quality control and assurance measures for INCB024360 during development, manufacturing, and distribution?
A24: The provided research papers do not delve into the specifics of quality control and assurance measures for INCB024360.
Q25: What is known about the immunogenicity and immunological responses elicited by INCB024360?
A25: The abstracts primarily focus on INCB024360's effects on the immune system through IDO1 inhibition and do not provide detailed information on its potential immunogenicity.
Q26: Is there information available on INCB024360's interactions with drug transporters and strategies to modulate these interactions?
A26: The provided abstracts do not provide specific details on INCB024360's interactions with drug transporters.
Q27: Is there information on the biocompatibility and biodegradability of INCB024360?
A27: The provided abstracts focus on the pharmacological and clinical aspects of INCB024360 and do not contain information about its biocompatibility and biodegradability.
Q28: Are there any alternatives or substitutes for INCB024360, and how do they compare in terms of performance, cost, and impact?
A28: The provided abstracts do not provide a comparative analysis of INCB024360 with other IDO1 inhibitors or alternative therapeutic approaches.
Q29: Are there strategies for the recycling and waste management of INCB024360?
A29: The research papers primarily focus on the therapeutic potential and do not offer information on the recycling and waste management of INCB024360.
Q30: What are the key tools and resources available for research on INCB024360?
A37: The provided abstracts highlight the use of preclinical models, such as syngeneic mouse models, and clinical trials to investigate the efficacy and safety of INCB024360. [, , , , , , , ] Additionally, analytical techniques like LC-MS/MS and qMSI are essential for studying the drug's pharmacokinetics and pharmacodynamics. [, , , , ]
Q31: What are the historical milestones in the development of INCB024360?
A38: While the abstracts do not provide a detailed historical account, they collectively illustrate the progression of INCB024360 from preclinical studies to early-phase clinical trials, highlighting its initial promise as a potential cancer immunotherapy. [, , , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



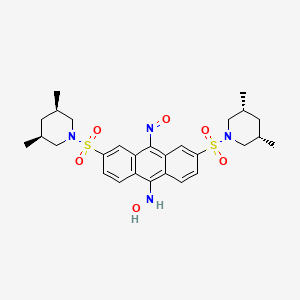
![4-[4-(1-methanesulfonylcyclopropyl)-6-[(3R)-3-methylmorpholin-4-yl]pyrimidin-2-yl]-1H-indole](/img/structure/B612156.png)
![2-[Bis(2-hydroxyethyl)amino]benzo[h]chromen-4-one](/img/structure/B612161.png)
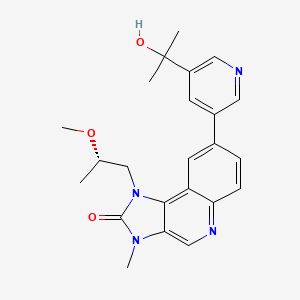
![2-(4-amino-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-1H-indol-5-ol](/img/structure/B612163.png)
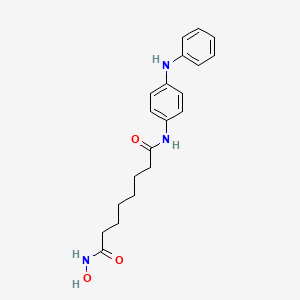
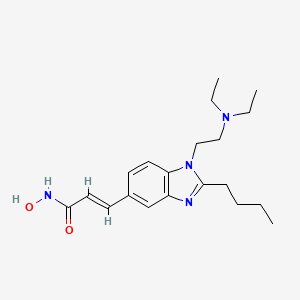

![Thioacetic acid S-[(S)-6-[[(R)-5-oxopyrrolidine-2-ylcarbonyl]amino]-6-(phenylcarbamoyl)hexyl] ester](/img/structure/B612170.png)

